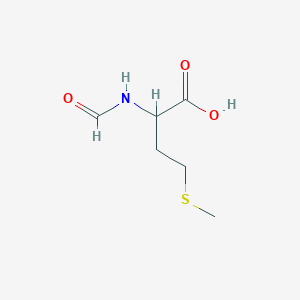

N-Formyl-DL-methionine

Descripción general

Descripción

N-Formyl-DL-methionine is a derivative of the amino acid methionine in which a formyl group has been added to the amino group . It is specifically used for initiation of protein synthesis from bacterial and organellar genes, and may be removed post-translationally .

Synthesis Analysis

This compound is a natural product found in Phaseolus vulgaris . The formyl peptide receptor 1 (FPR1) is primarily responsible for detection of short peptides bearing N-formylated methionine (fMet) that are characteristic of protein synthesis in bacteria and mitochondria .

Molecular Structure Analysis

The molecular formula of this compound is C6H11NO3S . The cryo-EM structures of human FPR1-Gi protein complex bound to S. aureus -derived peptide fMet-Ile-Phe-Leu (fMIFL) and E. coli -derived peptide fMet-Leu-Phe (fMLF) have been reported . Both structures of FPR1 adopt an active conformation and exhibit a binding pocket containing the R201 5.38 XXXR205 5.42 (RGIIR) motif for formyl group interaction and receptor activation .

Chemical Reactions Analysis

The formyl group interaction and receptor activation of this compound involve a motif that works together with D106 3.33 for hydrogen bond formation with the N-formyl group and with fMet .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 177.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 5 .

Aplicaciones Científicas De Investigación

Protein Synthesis in Bacteria : N-formyl-methionine is crucial in the initiation of bacterial protein synthesis. Solbiati et al. (1999) demonstrated that the formyl group must be removed before the methionine residue can be cleaved by methionine aminopeptidase, highlighting a key step in protein processing in bacteria (Solbiati et al., 1999).

Metabolism in Animal Tissues : Grisolía et al. (1977) found that N-formyl-L-methionine is rapidly hydrolyzed by homogenates and cytosol fractions of various animal tissues, indicating a significant metabolic activity of this compound in animals (Grisolía et al., 1977).

Role in Protein Synthesis : Marcker (1965) showed that the formylation of methionine only occurs after it has become attached to its specific sRNA, revealing a specific mechanism in protein synthesis (Marcker, 1965).

Physiological Aspects in Broilers : Zhang et al. (2017) studied the effect of different methionine sources, including DL-methionine, on biochemical and physiological parameters of broiler chickens, shedding light on its role in poultry nutrition (Zhang et al., 2017).

Aquaculture Applications : Parker et al. (2021) investigated DL-methionyl-DL-methionine for its suitability as a methionine source in aquaculture, demonstrating its application in marine organism nutrition (Parker et al., 2021).

Methionine Cleavage in Plant Organelles : Giglione and Meinnel (2001) discussed the universality of N-terminal methionine cleavage mechanism in plant organelles, indicating its importance in plant biology (Giglione & Meinnel, 2001).

Methionine Metabolism in Cells : Zuo et al. (2019) explored the effects of different methionine sources on metabolism in small intestinal epithelial cells, providing insights into cellular methionine metabolism (Zuo et al., 2019).

Mecanismo De Acción

Target of Action

N-Formyl-DL-methionine (fMet) is a derivative of the amino acid methionine, where a formyl group has been added to the amino group . It is primarily involved in the initiation of protein synthesis in Escherichia coli and other bacteria, as well as in the mitochondria of eukaryotic cells . The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA .

Mode of Action

The mode of action of this compound is primarily through its role in the initiation of protein synthesis. The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria, as well as in the mitochondria of eukaryotic cells .

Biochemical Pathways

This compound is involved in several biochemical pathways. It promotes a metabolic shift that involves incomplete mitochondrial fatty acid oxidation, increased branched-chain amino acid metabolism, and activation of the pentose phosphate pathway . These changes in metabolic pathways are associated with increases in metabolomic shift-related metabolites .

Pharmacokinetics

It is known that the compound is involved in the initiation of protein synthesis, suggesting that it is rapidly incorporated into proteins upon formation .

Result of Action

The result of this compound’s action is the initiation of protein synthesis, which is crucial for the growth and survival of cells . In addition, the metabolic shift promoted by this compound is associated with heightened mortality, involving incomplete mitochondrial fatty acid oxidation, increased branched-chain amino acid metabolism, and activation of the pentose phosphate pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in critically ill adults, the response to this compound is associated with increases in metabolomic shift-related metabolites and increases in 28-day mortality . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological state of the individual and the severity of their illness .

Safety and Hazards

As for the safety and hazards of N-Formyl-DL-methionine, it’s always important to handle it with care, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . Hazardous decomposition products include Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Sulfur oxides .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-Formyl-DL-methionine is specifically used for the initiation of protein synthesis from bacterial and organellar genes . The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells .

Cellular Effects

In critically ill adults, the response to this compound is associated with increases in metabolomic shift-related metabolites and increases in 28-day mortality . With increased this compound abundance, both cohorts had elevations in individual short-chain acylcarnitine, branched chain amino acid, kynurenine pathway, and pentose phosphate pathway metabolites .

Molecular Mechanism

The addition of the formyl group to methionine is catalyzed by the enzyme methionyl-tRNA formyltransferase . This modification is done after methionine has been loaded onto tRNA fMet by aminoacyl-tRNA synthetase .

Temporal Effects in Laboratory Settings

The fmt mutant, which lacks formylated proteins, consumed glucose and other carbon sources slower than the wild type . fmt inactivation led to increases pyruvate release and, concomitantly, reduced pyruvate dehydrogenase activity .

Metabolic Pathways

Circulating this compound promotes a metabolic shift with heightened mortality that involves incomplete mitochondrial fatty acid oxidation, increased branched chain amino acid metabolism, and activation of the pentose phosphate pathway .

Subcellular Localization

This compound is used for initiation of protein synthesis from bacterial and organellar genes . It is not used in cytosolic protein synthesis of eukaryotes, where eukaryotic nuclear genes are translated .

Propiedades

IUPAC Name |

2-formamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUSHNKNPOHWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4309-82-4, 4289-98-9 | |

| Record name | N-Formylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4309-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-DL-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4289-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4309-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-formyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

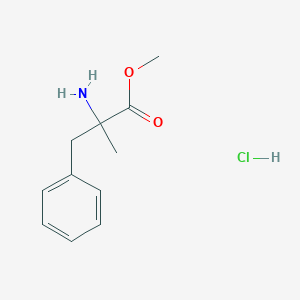

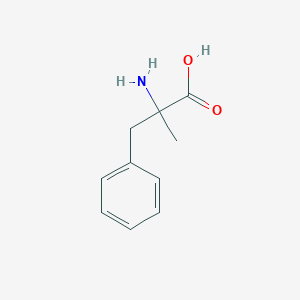

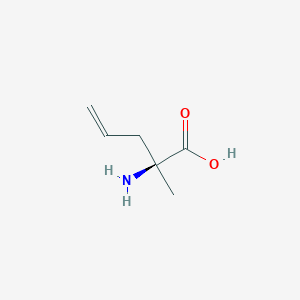

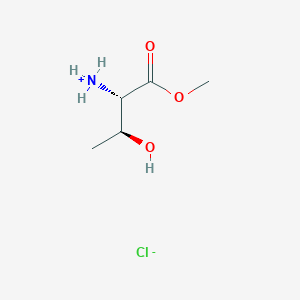

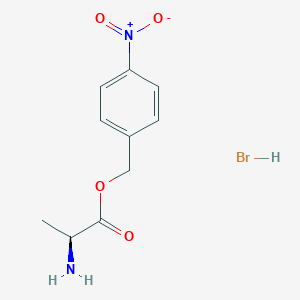

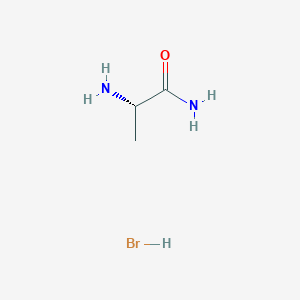

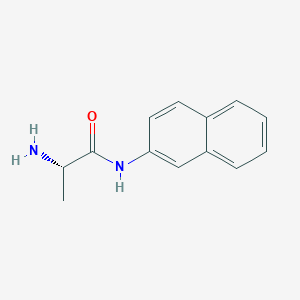

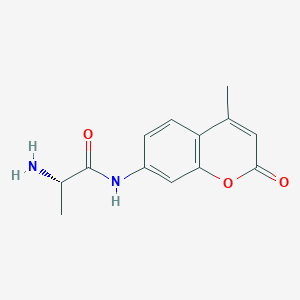

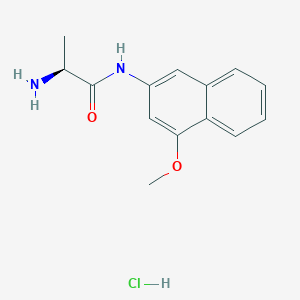

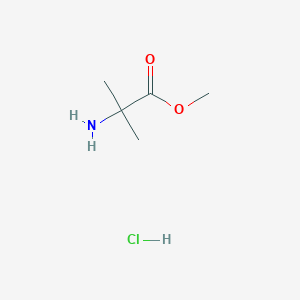

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.